molecular formula C9H8BrFO3 B6209585 (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid CAS No. 1704981-57-6

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid

Cat. No.: B6209585
CAS No.: 1704981-57-6
M. Wt: 263.06 g/mol
InChI Key: NMGJVXVNSXGUAR-YFKPBYRVSA-N
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Description

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid typically involves the reaction of 4-bromo-2-fluorophenol with a suitable propanoic acid derivative. One common method involves the use of a coupling reagent to facilitate the formation of the ester bond between the phenol and the propanoic acid. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenoxypropanoic acids.

Scientific Research Applications

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid is unique due to its specific chiral configuration and the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1704981-57-6

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid

InChI

InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1

InChI Key

NMGJVXVNSXGUAR-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)F

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)F

Purity

95

Origin of Product

United States

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